molecular formula C10H21N B14801835 3-(3-Methylcyclohexyl)propan-1-amine

3-(3-Methylcyclohexyl)propan-1-amine

Cat. No.: B14801835
M. Wt: 155.28 g/mol
InChI Key: LPWFRHXSECLFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methylcyclohexyl)propylamine is a chemical compound that belongs to the class of amines. It is characterized by a cyclohexane ring substituted with a methyl group at the 3-position and a propylamine group. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylcyclohexyl)propylamine typically involves the alkylation of cyclohexylamine with a suitable alkylating agent. One common method is the reaction of cyclohexylamine with 3-methyl-1-bromopropane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (3-methylcyclohexyl)propylamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(3-methylcyclohexyl)propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(3-methylcyclohexyl)propylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-methylcyclohexyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexane ring and an amino group.

    3-methylcyclohexylamine: Similar structure but lacks the propylamine group.

    Propylamine: A straight-chain amine without the cyclohexane ring.

Uniqueness

(3-methylcyclohexyl)propylamine is unique due to the presence of both a cyclohexane ring and a propylamine group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

3-(3-methylcyclohexyl)propan-1-amine

InChI

InChI=1S/C10H21N/c1-9-4-2-5-10(8-9)6-3-7-11/h9-10H,2-8,11H2,1H3

InChI Key

LPWFRHXSECLFHR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.